Gaultherin

Vue d'ensemble

Description

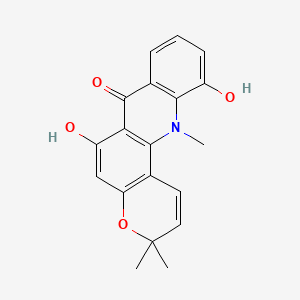

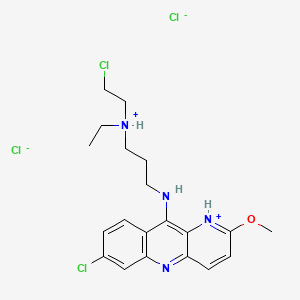

La gaulthérine est un dérivé salicylé naturel que l'on trouve principalement dans le genre Gaultheria, qui comprend des espèces telles que Gaultheria procumbens et Gaultheria fragrantissima . C'est un glycoside de salicylate de méthyle et elle est connue pour ses propriétés analgésiques et anti-inflammatoires . La gaulthérine est souvent utilisée en médecine traditionnelle pour traiter le rhumatisme et la douleur .

Analyse Biochimique

Biochemical Properties

Gaultherin plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with cyclooxygenase enzymes, where this compound inhibits the enzyme’s activity, leading to reduced production of pro-inflammatory prostaglandins . Additionally, this compound interacts with lipoxygenase, another enzyme involved in the inflammatory pathway, further contributing to its anti-inflammatory effects . The compound also binds to specific proteins in the cell membrane, modulating their function and influencing cellular responses to inflammation .

Cellular Effects

This compound exerts multiple effects on different cell types and cellular processes. In immune cells, such as neutrophils, this compound reduces the production of reactive oxygen species and pro-inflammatory cytokines, thereby mitigating inflammation . In fibroblasts, this compound promotes the expression of anti-inflammatory genes while downregulating pro-inflammatory gene expression . This modulation of gene expression impacts cell signaling pathways, leading to decreased inflammation and enhanced cellular repair mechanisms . Furthermore, this compound influences cellular metabolism by altering the activity of key metabolic enzymes, thereby affecting energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of cyclooxygenase and lipoxygenase enzymes, inhibiting their catalytic activity and reducing the synthesis of inflammatory mediators . This compound also interacts with nuclear receptors, such as peroxisome proliferator-activated receptors, modulating their activity and influencing gene expression . These interactions lead to the activation of anti-inflammatory pathways and the suppression of pro-inflammatory signaling cascades . Additionally, this compound affects the expression of genes involved in oxidative stress response, enhancing the cell’s ability to counteract oxidative damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to gradual degradation . Short-term studies have shown that this compound maintains its anti-inflammatory and analgesic effects for several hours after administration . Long-term studies indicate that repeated exposure to this compound can lead to adaptive cellular responses, potentially reducing its efficacy over time . These findings highlight the importance of considering temporal factors when evaluating the effects of this compound in experimental settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound exhibits significant anti-inflammatory and analgesic effects without causing adverse reactions . At high doses, this compound can induce toxic effects, including gastrointestinal disturbances and liver toxicity . Studies have identified a threshold dose beyond which the beneficial effects of this compound are outweighed by its toxic effects . These findings underscore the importance of dose optimization in therapeutic applications of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its conversion to methyl salicylate and subsequent metabolism . Enzymes such as esterases and glycosidases play a crucial role in the hydrolysis of this compound, releasing methyl salicylate, which is further metabolized by cytochrome P450 enzymes . This metabolic conversion affects the levels of active metabolites and influences the overall pharmacological effects of this compound . Additionally, this compound’s interaction with metabolic enzymes can alter metabolic flux and impact the levels of various metabolites in the cell .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . Once absorbed, this compound is distributed to various tissues, including the liver, kidneys, and muscles . Transport proteins facilitate its movement across cell membranes, ensuring its availability at target sites . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components . These factors collectively determine the localization and accumulation of this compound in different tissues .

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . This compound can also be found in the nucleus, where it influences gene expression by interacting with nuclear receptors and transcription factors . The subcellular distribution of this compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments . This localization is essential for this compound’s ability to modulate cellular processes and exert its pharmacological effects .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : La gaulthérine peut être extraite des tissus végétaux des espèces de Gaultheria. Le processus d'extraction implique la prévention de l'hydrolyse de la gaulthérine en perturbant le tissu végétal dans des conditions de solvant qui ne contiennent pas d'agent de séchage . Cette méthode garantit la préservation de la gaulthérine sous sa forme naturelle.

Méthodes de production industrielle : La production industrielle de gaulthérine implique l'utilisation de la méthodologie de surface de réponse pour optimiser le processus d'extraction. Cela comprend des variables telles que la température, le temps d'extraction, la concentration en éthanol et l'utilisation d'agents de séchage . Les conditions optimales pour la production maximale de gaulthérine sont des températures comprises entre 24 et 32 °C et des temps d'extraction compris entre 20 et 75 minutes .

Analyse Des Réactions Chimiques

Types de réactions : La gaulthérine subit diverses réactions chimiques, notamment l'hydrolyse, l'oxydation et la substitution .

Réactifs et conditions courants :

Hydrolyse : La gaulthérine peut être hydrolysée pour libérer du salicylate de méthyle et du glucose.

Oxydation : La gaulthérine peut être oxydée pour former des dérivés de l'acide salicylique.

Substitution : La gaulthérine peut subir des réactions de substitution où le groupe méthyle est remplacé par d'autres groupes fonctionnels.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent le salicylate de méthyle, l'acide salicylique et divers salicylates substitués .

4. Applications de la recherche scientifique

La gaulthérine a un large éventail d'applications de recherche scientifique :

Chimie : La gaulthérine est utilisée comme source naturelle de salicylates pour diverses synthèses chimiques.

Médecine : La gaulthérine est étudiée pour son potentiel en tant qu'agent anti-inflammatoire et analgésique.

Industrie : La gaulthérine est utilisée dans la production de substituts naturels d'aspirine et d'autres produits pharmaceutiques.

5. Mécanisme d'action

La gaulthérine exerce ses effets principalement par la libération de salicylate de méthyle lors de l'hydrolyse . Le salicylate de méthyle est ensuite métabolisé en acide salicylique, qui inhibe les enzymes cyclooxygénases (COX-1 et COX-2), ce qui entraîne une réduction de la production de prostaglandines pro-inflammatoires . Ce mécanisme est similaire à celui de l'aspirine, mais sans les effets gastriques indésirables .

Composés similaires :

Salicylate de méthyle : Le principal composant actif libéré de la gaulthérine.

Acide salicylique : Un métabolite du salicylate de méthyle ayant des propriétés anti-inflammatoires similaires.

Aspirine (acide acétylsalicylique) : Un dérivé synthétique de l'acide salicylique ayant de puissants effets anti-inflammatoires et analgésiques.

Unicité : La gaulthérine est unique en ce qu'elle est un glycoside naturel de salicylate de méthyle, ce qui fournit un mécanisme de libération lente pour le composé actif . Cette libération lente réduit le risque d'irritation gastrique couramment associée aux salicylates synthétiques comme l'aspirine .

Applications De Recherche Scientifique

Gaultherin has a wide range of scientific research applications:

Chemistry: this compound is used as a natural source of salicylates for various chemical syntheses.

Medicine: this compound is investigated for its potential as an anti-inflammatory and analgesic agent.

Mécanisme D'action

Gaultherin exerts its effects primarily through the release of methyl salicylate upon hydrolysis . Methyl salicylate is then metabolized to salicylic acid, which inhibits the cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced production of pro-inflammatory prostaglandins . This mechanism is similar to that of aspirin but without the adverse gastric effects .

Comparaison Avec Des Composés Similaires

Methyl Salicylate: The primary active component released from gaultherin.

Salicylic Acid: A metabolite of methyl salicylate with similar anti-inflammatory properties.

Aspirin (Acetylsalicylic Acid): A synthetic derivative of salicylic acid with potent anti-inflammatory and analgesic effects.

Uniqueness: this compound is unique in that it is a natural glycoside of methyl salicylate, providing a slow-release mechanism for the active compound . This slow release reduces the risk of gastric irritation commonly associated with synthetic salicylates like aspirin .

Propriétés

IUPAC Name |

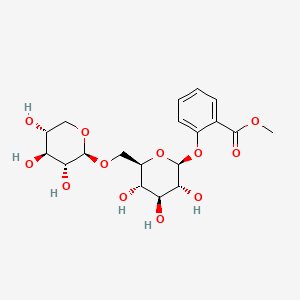

methyl 2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O12/c1-27-17(26)8-4-2-3-5-10(8)30-19-16(25)14(23)13(22)11(31-19)7-29-18-15(24)12(21)9(20)6-28-18/h2-5,9,11-16,18-25H,6-7H2,1H3/t9-,11-,12+,13-,14+,15-,16-,18+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHUNCYDAXJGCLO-AHMNSWSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=CC=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20878440 | |

| Record name | Monotropitoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

490-67-5 | |

| Record name | Monotropitoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monotropitoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONOTROPITOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39519L80TD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2r)-2-[(4-Chlorobenzyl)oxy]-2-(2,4-Dichlorophenyl)ethyl]-1h-Imidazole](/img/structure/B1234601.png)

![methyl 4-[(3R,5S,7R,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B1234604.png)

![methyl 2-[5-[(E)-(5-aminotetrazol-1-yl)iminomethyl]furan-2-yl]-5-bromobenzoate](/img/structure/B1234607.png)

![17-[(E)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1234615.png)